![molecular formula C19H14O4 B2658469 4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate CAS No. 618391-03-0](/img/structure/B2658469.png)
4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate
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Overview
Description
The compound “4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate” is a chemical compound with the linear formula C17H12O4 . It has a molecular weight of 280.283 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate” is represented by the linear formula C17H12O4 . The CAS Number is 13020-22-9 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate” include a molecular weight of 280.283 . The compound has a linear formula of C17H12O4 .Scientific Research Applications
Antiproliferative Activity
This compound has been used in the synthesis of novel functionalized 4-(4-oxo-4H-chromen-3-yl)pyrano[2,3-c]pyrazoles and 5-(4-oxo-4H-chromen-3-yl)pyrano[2,3-d]pyrimidines . These synthesized compounds were assessed for their in vitro anticancer activity against human prostate (PC-3), ovary (SKOV3), and cervical cancer (HeLa) cell lines . Some of the synthesized compounds exhibited acceptable anticancer properties .
Antimicrobial Activity
The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site . This suggests potential antimicrobial activity.
Fungicidal Activity
Some ester derivatives of the compound have shown better fungicidal activity towards certain pathogens than the original hydroxyl derivatives . For example, compound 2bg (EC 50 = 5.71 μg/mL) displayed higher fungicidal activity than compound 1b (EC 50 = 9.78 μg/mL) for S. sclerotiorum .
Organic Synthesis
The compound has been used in the construction of novel functionalized 4-(4-oxo-4H-chromen-3-yl)pyrano[2,3-c]pyrazoles and 5-(4-oxo-4H-chromen-3-yl)pyrano[2,3-d]pyrimidines . This synthesis involves a one-pot three-component reaction of readily available starting materials, 4-oxo-4H-chromene-3-carbaldehyde, malononitrile, and cyclic active methylene compounds in water as solvent .
Green Chemistry
The synthesis of these novel functionalized compounds is a green, one-pot, and catalyst-free process . The absence of toxic organic solvents and acceptable reaction times make this method environmentally friendly .
Drug Discovery
The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . It is used in the development of new drugs and therapeutic agents .
Safety And Hazards
properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c20-18-15-9-8-14(23-19(21)13-6-7-13)10-17(15)22-11-16(18)12-4-2-1-3-5-12/h1-5,8-11,13H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXAOVSDYQLGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate |
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